molecular formula C15H19ClN2O2S2 B2614787 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide CAS No. 953976-20-0

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide

Cat. No.: B2614787
CAS No.: 953976-20-0
M. Wt: 358.9
InChI Key: GSMHDBWWPVWIQW-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a propyl chain attached to a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene-2-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with 3-(4-(dimethylamino)phenyl)propylamine to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution of the chloro group can result in various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit pharmacological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Research: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonyl chloride: Precursor in the synthesis of the sulfonamide derivative.

Uniqueness

The uniqueness of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S2/c1-18(2)13-7-5-12(6-8-13)4-3-11-17-22(19,20)15-10-9-14(16)21-15/h5-10,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHDBWWPVWIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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